Quinolin-8-yl 5-chloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 5-chloro-2-methoxybenzoate is a chemical compound that combines a quinoline moiety with a benzoate ester. The quinoline structure is known for its aromatic properties and nitrogen-containing heterocycle, while the benzoate ester provides additional functional groups that can influence the compound’s reactivity and applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 5-chloro-2-methoxybenzoate typically involves the esterification of 5-chloro-2-methoxybenzoic acid with quinolin-8-ol. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature, resulting in the formation of the ester bond between the benzoic acid and quinoline moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzoate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound can form quinolin-8-yl 5-chloro-2-methoxybenzoic acid.
Reduction: The reduction can yield quinolin-8-yl 5-chloro-2-methoxybenzyl alcohol.
Substitution: Substitution reactions can produce derivatives such as quinolin-8-yl 5-amino-2-methoxybenzoate.
Scientific Research Applications
Quinolin-8-yl 5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Quinolin-8-yl 5-chloro-2-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-quinolin-8-yloxy-2,3,4-: Similar in structure but with different substituents on the benzene ring.
Quinolin-8-yl 5-chloro-2-ethoxy-4-methylbenzenesulfonate: Contains an ethoxy group instead of a methoxy group and a sulfonate ester instead of a benzoate ester.
Uniqueness
Quinolin-8-yl 5-chloro-2-methoxybenzoate is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both the quinoline and benzoate moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
quinolin-8-yl 5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(18)10-13(14)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3 |
InChI Key |
MERSMUKFXKVJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.